molecular formula C19H22N4O3S B2657295 Methyl 3-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate CAS No. 1787918-35-7

Methyl 3-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate

Cat. No. B2657295
CAS RN: 1787918-35-7
M. Wt: 386.47
InChI Key: JAILSCPDEDMATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is a method used in organic synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compounds Synthesis : The research demonstrates the synthesis of thiophene and pyrimidine derivatives through various chemical reactions. These compounds have been studied for their potential antiulcer, antiallergic, analgesic, and antiparkinsonian activities. For instance, compounds synthesized from reactions involving thiophene-2-carboxaldehyde and 2-chloro-6-ethoxy-4-acetylpyridine showed promising analgesic and antiparkinsonian activities comparable to established drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

  • Anticonvulsant Properties : Enaminones derived from the chemical structure under discussion have been analyzed for their anticonvulsant activities. The structural analysis through X-ray crystallography and molecular dynamics simulations helps in understanding the mechanism behind their pharmacological effects (Kubicki, Bassyouni, & Codding, 2000).

  • Anti-Inflammatory and Analgesic Activities : Novel derivatives synthesized from reactions involving visnagen or khellin with 6-amino-2-thiouracil exhibited notable anti-inflammatory and analgesic activities. Such studies indicate the potential of these compounds in developing new therapeutic agents (Abu‐Hashem & Al-Hussain, 2020).

Drug Discovery and Design

  • Drug-likeness and Receptor Binding : Analyses focusing on the drug-likeness and receptor binding affinities of compounds containing the pyrimidine core structure have identified several candidates with high affinity for histamine H3 receptors. Such studies are crucial in the development of new drugs with optimized pharmacokinetic properties (Sadek et al., 2014).

  • Pharmacological Screening : The pharmacological screening of synthesized compounds has revealed a variety of activities, including antiparkinsonian and analgesic effects, which are comparable to existing medications. This highlights the therapeutic potential of these compounds in treating various conditions (Amr, Maigali, & Abdulla, 2009).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

methyl 3-[[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-19(25)17-14(6-8-27-17)22-18(24)13-3-2-7-23(10-13)16-9-15(12-4-5-12)20-11-21-16/h6,8-9,11-13H,2-5,7,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILSCPDEDMATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.